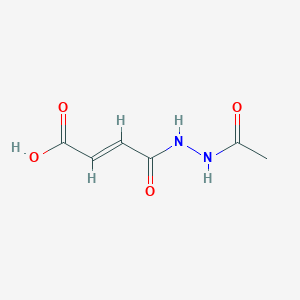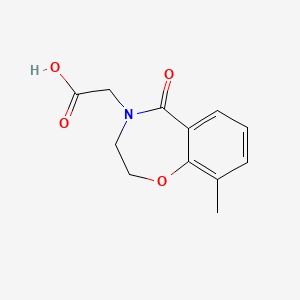
(9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid is a heterocyclic compound belonging to the benzoxazepin family. Known for its unique structural features, this compound exhibits a broad spectrum of chemical behaviors and has piqued the interest of researchers for its potential applications in chemistry, biology, and medicine. The compound’s inherent reactivity and biological activity make it a topic of extensive study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing (9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid involves the cyclization of suitable precursors under specific conditions:
Cyclization: : Precursor compounds like 2-aminophenols and carboxylic acid derivatives are subjected to cyclization reactions in the presence of a dehydrating agent such as thionyl chloride. This facilitates the formation of the benzoxazepin ring.
Oxidation: : The oxidation state at the 5th position is established by employing oxidizing agents such as chromium trioxide.
Industrial Production Methods
Industrially, the compound is produced through a multi-step synthesis route that ensures high yield and purity. Automated reaction setups and precise control of reaction parameters, like temperature and pH, are essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : (9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid can undergo oxidation reactions with agents like potassium permanganate to form carboxylic acids.
Reduction: : Reduction reactions, using agents like lithium aluminium hydride, can transform the ketone functional group to alcohol.
Substitution: : Electrophilic aromatic substitution reactions can occur at the benzene ring, where groups like nitro or halogen can be introduced.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products Formed
From Oxidation: : Carboxylic acids.
From Reduction: : Alcohol derivatives.
From Substitution: : Halogenated or nitro derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound serves as a building block for synthesizing more complex structures. Its reactivity profile makes it useful for studying reaction mechanisms and developing new synthetic methods.
Biology
In biological research, (9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid is studied for its interaction with various biomolecules. It has shown promise in binding studies with enzymes and receptors.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its unique structure offers avenues for the development of novel drugs, particularly those targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound’s derivatives are utilized in manufacturing specialty chemicals and materials, such as polymers and advanced coatings.
Wirkmechanismus
The mechanism by which (9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid exerts its effects is closely related to its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Pathways involving signal transduction and gene expression modulation are also areas of active research to elucidate its broader biological impacts.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
Unlike its analogs, (9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid features a unique combination of functional groups that impart distinct chemical reactivity and biological activity.
Similar Compounds
Benzoxazepine: : A parent compound with a simpler structure.
2,3-Dihydro-1,4-benzoxazepine: : Lacking the oxo group, influencing its reactivity.
5-Oxo-2,3-dihydro-1,4-benzoxazepine: : Lacking the methyl group, impacting its biological activity.
This deep dive into the compound should give you a solid understanding of its chemical properties and applications. Let's keep exploring the wonderful world of chemistry, shall we?
Eigenschaften
IUPAC Name |
2-(9-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8-3-2-4-9-11(8)17-6-5-13(12(9)16)7-10(14)15/h2-4H,5-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJNBBGRWKLYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(CCO2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{(4-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid](/img/structure/B7885780.png)
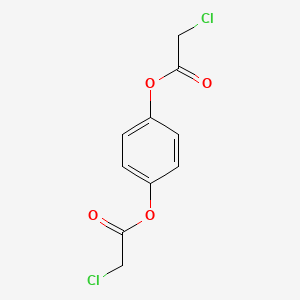
![(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetic acid](/img/structure/B7885796.png)
![Ethyl 2-[(aminocarbonyl)amino]-3-methylbutanoate](/img/structure/B7885804.png)
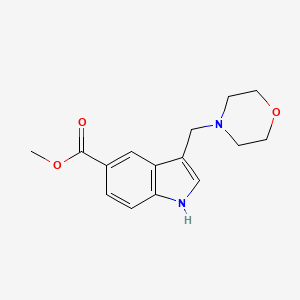
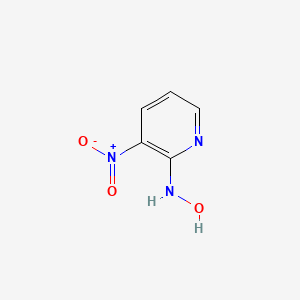
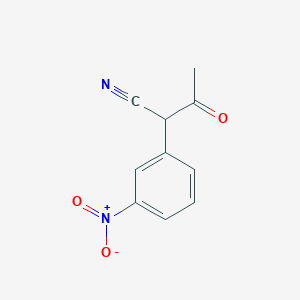
![5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B7885832.png)
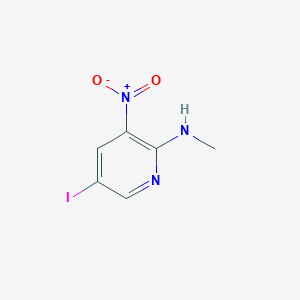
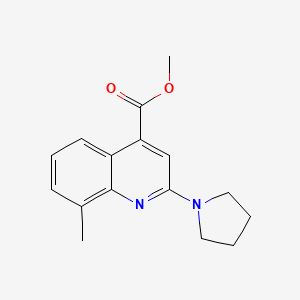
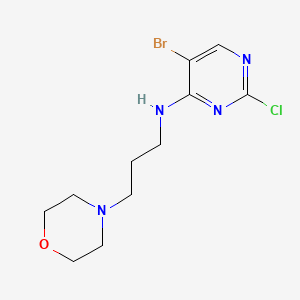
![(3Z)-6-chloro-3-[hydroxy-(pyridin-2-ylamino)methylidene]-2-methyl-1,1-dioxothieno[2,3-e]thiazin-4-one](/img/structure/B7885872.png)
![(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid](/img/structure/B7885880.png)
